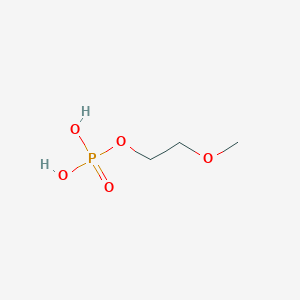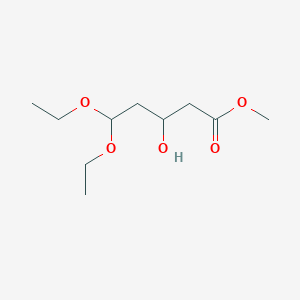
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: 5-Bromo-4-(5-pyrimidinyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(5-pyrimidinyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Imidazolecarboxaldehyde: Shares the imidazole core but lacks the bromine and pyrimidine groups.
5-Bromo-4-(5-pyrimidinyl)imidazole: Similar structure but without the aldehyde group.
Uniqueness
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and pyrimidine groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C8H5BrN4O |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
5-bromo-4-pyrimidin-5-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN4O/c9-8-7(12-6(3-14)13-8)5-1-10-4-11-2-5/h1-4H,(H,12,13) |
InChI Key |
QGINROGPPJABEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)



![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
